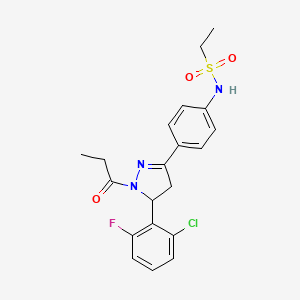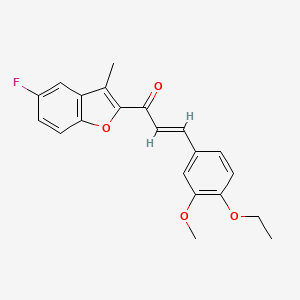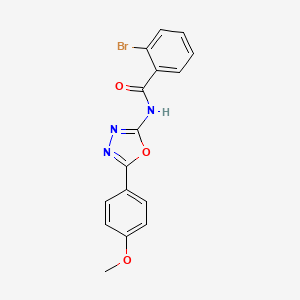![molecular formula C10H13FN2 B2895668 [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine CAS No. 2010375-10-5](/img/structure/B2895668.png)
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 2010375-10-5 . It has a molecular weight of 180.23 . The IUPAC name for this compound is (1-(3-fluoropyridin-4-yl)cyclobutyl)methanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine is 1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Novel Serotonin Receptor Biased Agonists
Research by Sniecikowska et al. (2019) on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists shows the design and pharmacological evaluation of compounds for potential antidepressant-like activity. These compounds displayed high receptor affinity and selectivity, suggesting their utility in developing new antidepressant drugs (Sniecikowska et al., 2019).
Met Kinase Superfamily Inhibitors
The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) by Schroeder et al. (2009) as a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the potential of fluoropyridine derivatives in cancer treatment. This compound showed promising results in tumor stasis in preclinical models and advanced into phase I clinical trials (Schroeder et al., 2009).
Coordination Chemistry
Research by Schäffler et al. (2006) on 6-halogeno-pyridin-2-olate complexes with the diruthenium(2+) core discusses the synthesis and molecular structures of novel coordination complexes. These studies contribute to our understanding of coordination chemistry and potential applications in catalysis or material science (Schäffler et al., 2006).
P2X7 Antagonist for Mood Disorders
Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize P2X7 antagonists for potential treatment of mood disorders. This research indicates the therapeutic potential of novel chemical scaffolds in neuropsychiatric conditions (Chrovian et al., 2018).
Antibacterial and Antifungal Activity
A study by Rao et al. (2013) on the synthesis and biological evaluation of novel azetidine derivatives, including (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed potential antibacterial and antifungal activity, suggesting the utility of such compounds in developing new antimicrobial agents (Rao et al., 2013).
Safety and Hazards
The safety information available indicates that [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
[1-(3-fluoropyridin-4-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWJQMSVDQEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)
![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)


![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
